tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate
Description
This compound features a tert-butyl carbamate group linked to a 3-oxopropyl chain substituted with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(1-methyl-2,3-dihydroindol-5-yl)propyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-11-14(12-21)9-13-5-6-16-15(10-13)7-8-20(16)4/h5-6,10,12,14H,7-9,11H2,1-4H3,(H,19,22) |
InChI Key |
AAAYULDZXOCSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)N(CC2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Construction of the Indole Core
Method A: Fischer Indole Synthesis
- Starting Materials: Phenylhydrazines and ketones or aldehydes.
- Procedure: Condensation of phenylhydrazine derivatives with suitable carbonyl compounds under acidic conditions, followed by rearrangement to form the indole nucleus.
- Relevance: This classical method is adaptable for synthesizing substituted indoles, including methylated variants at specific positions.
Method B: Reductive Cyclization of Ortho-Substituted Anilines
- Starting Materials: Ortho-aminobenzyl derivatives.
- Procedure: Cyclization via reduction or acid-mediated cyclization to form the indole ring system.
Research Findings: The Fischer synthesis is frequently employed for indole derivatives with specific substitutions at the 5-position, as required here.
Introduction of the Methyl Group at the 1-Position
- Method: Alkylation of the indole nitrogen with methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.
- Consideration: Selectivity is crucial to prevent over-alkylation or side reactions.
Formation of the 3-Oxopropyl Linker
- Method: Alkylation of the indole nitrogen with 3-oxopropyl halides (e.g., 3-bromopropanone or 3-chloropropanone derivatives).
- Procedure: Nucleophilic substitution under basic conditions, often employing potassium carbonate or sodium hydride as bases.
Carbamate Formation and tert-Butyl Protection
- Method: Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen.
Note: The carbamate formation typically occurs after the indole and linker are assembled to prevent side reactions.
Detailed Synthetic Route
Based on the above strategies, a plausible synthetic pathway is as follows:
| Step | Reaction Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of the indole core | Phenylhydrazine + suitable ketone under acidic conditions | Form the dihydroindole scaffold |
| 2 | N-Methylation of indole nitrogen | Methyl iodide + K₂CO₃ in acetone | Introduce methyl group at N-1 |
| 3 | Alkylation with 3-oxopropyl halide | 3-bromopropanone + base | Attach linker at nitrogen |
| 4 | Protection of amino group as carbamate | Di-tert-butyl dicarbonate + triethylamine | Form tert-butyl carbamate |
Data Tables of Key Reagents and Conditions
Research Findings and Optimization Considerations
- Yield Optimization: The use of phase transfer catalysts during alkylation steps can improve yields.
- Selectivity: Protecting groups like Boc are essential to prevent undesired reactions at amino groups during multi-step synthesis.
- Purification: Chromatography techniques, especially flash chromatography, are employed after each step to isolate pure intermediates.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural analogs based on molecular features, synthesis, and physical properties:
Key Differences and Implications
Core Heterocycles :
- The indole moiety in the target compound may enhance π-π stacking or hydrogen bonding in biological systems compared to pyrazole () or oxadiazole () cores.
- The 2,3-dihydroindole (partially saturated) in the target compound offers reduced aromaticity but increased conformational flexibility versus fully aromatic indoles or pyridines .
Synthesis Complexity :
- Physical Properties: Higher molecular weight and polarity in the target compound (inferred C₂₀H₂₇N₃O₃) may reduce solubility in nonpolar solvents compared to smaller analogs like ’s pyrazole derivative (C₁₃H₂₁N₃O₃) .
Biological Activity
tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate, with the CAS number 1803571-84-7 and a molecular formula of C18H26N2O3, represents a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by:
- Molecular Weight : 318.4 g/mol
- Molecular Structure : The structure includes a tert-butyl group and an indole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing indole structures frequently exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been investigated in several studies.
Anticancer Activity
Studies have shown that indole derivatives can act as inhibitors of tumor cell proliferation. For example:
- A study demonstrated that similar indole-based compounds inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for their antimicrobial efficacy:
- Research indicates that indole derivatives possess significant antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Many indole derivatives inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been noted as a mechanism for the anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
